(+/-)-Meso-corydaline

Description

Contextualization within the Isoquinoline (B145761) Alkaloid Family

Isoquinoline alkaloids represent a vast and diverse group of naturally occurring compounds, with over 2,500 known structures. wikipedia.org These alkaloids are characterized by a core isoquinoline nucleus, a heterocyclic aromatic organic compound. wikipedia.orgwikipedia.org They are predominantly found in higher plants, particularly in families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. wikipedia.org

The isoquinoline alkaloid family is further categorized into several subgroups based on their chemical structures. Among the most prominent are the benzylisoquinolines, aporphines, and protoberberines. alfa-chemistry.com The protoberberines constitute the largest of these subgroups, accounting for approximately 25% of all identified isoquinoline alkaloid structures. alfa-chemistry.com Tetrahydroprotoberberines (THPBs), as their name suggests, are a derivative of the protoberberine skeleton and are characterized by a tetracyclic ring system. researchgate.net These compounds are biosynthetically derived from the amino acid tyrosine. wikipedia.org

Historical Perspectives in Protoberberine Alkaloid Research

The investigation of protoberberine alkaloids has a rich history, dating back to the 19th century with the discovery of berberine (B55584) in 1830. nih.gov Berberine, a quaternary protoberberine alkaloid, is one of the most well-known members of this class and has been used in traditional medicine for centuries. nih.govwikipedia.org

Early research focused on the isolation and structural elucidation of these compounds from various plant sources. wikipedia.org The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR), has been instrumental in determining the complex structures and stereochemistry of protoberberine alkaloids. cdnsciencepub.com Biosynthetic studies, often employing radiolabeled precursors, have unraveled the pathways by which plants construct these intricate molecules from simpler building blocks like tyrosine. cdnsciencepub.comcdnsciencepub.com These studies have been fundamental to understanding the chemical logic of nature and have paved the way for synthetic and semi-synthetic production methods.

Current Research Landscape and Future Directions for (+/-)-Meso-Corydaline Investigation

Modern research on tetrahydroprotoberberine alkaloids, including this compound, continues to be an active area of investigation. Current efforts are multifaceted, encompassing:

Biosynthesis and Metabolic Engineering: Researchers are exploring the enzymatic pathways involved in the biosynthesis of THPBs in plants and microorganisms. rsc.orgmdpi.com This includes the identification and characterization of key enzymes like methyltransferases. mdpi.comnih.gov A significant goal is to engineer microorganisms like Escherichia coli for the sustainable and cost-effective production of these valuable compounds, overcoming the limitations of low yields from plant sources and challenging chemical syntheses. rsc.org

Pharmacological Investigations: The diverse biological activities of THPBs are a major focus. researchgate.net Studies have shown that these alkaloids can interact with various biological targets, including dopamine (B1211576) and σ receptors. nih.gov For instance, corydaline (B1669446) has been identified as a mu-opioid receptor agonist, suggesting its potential as a starting point for the development of new analgesics. nih.gov

Synthetic Methodologies: The development of novel and efficient synthetic routes to access THPBs and their analogues remains a key objective. ucl.ac.uk Chemoenzymatic strategies, which combine the selectivity of enzymes with the power of chemical synthesis, are emerging as a powerful tool to create a range of these complex molecules with high stereoselectivity. ucl.ac.uk

Future investigations into this compound are likely to build upon these foundations. A deeper understanding of its specific interactions with biological targets could lead to the design of more potent and selective therapeutic agents. Further exploration of its biosynthetic pathway could unlock new methods for its production. The continued development of advanced analytical and synthetic techniques will undoubtedly play a crucial role in uncovering the full potential of this and other related alkaloids.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₇NO₄ nih.gov |

| Molar Mass | 369.45 g/mol nih.gov |

| Appearance | White to off-white crystalline solid evitachem.com |

| Stereochemistry | Racemic (meso) nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-Reticuline |

| (S)-Scoulerine |

| (S)-Tetrahydropalmatine |

| 10-methoxy-2,3,9-tetrahydroxyberbine |

| 2,3,9,10-tetrahydroxyberbine |

| 9,10-methoxy-2,3-tetrahydroxyberbine |

| 9-methoxy-2,3,10-tetrahydroxyberbine |

| Berberine |

| Capaurine |

| Coptisine |

| Corydaline |

| Corypalmine |

| Dehydrocorydaline |

| Discretamine |

| Glaucine |

| Isoscoulerine |

| Morphine |

| Norisoboldine |

| Palmatine (B190311) hydrochloride |

| Protopine |

| Sanguinarine |

| Tetrahydrocoptisine |

| Tetrahydropalmatine |

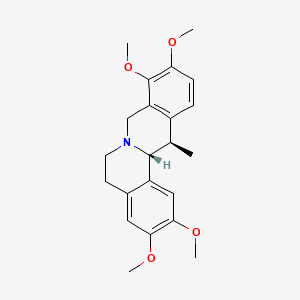

Structure

2D Structure

3D Structure

Properties

CAS No. |

6018-36-6 |

|---|---|

Molecular Formula |

C22H27NO4 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |

InChI Key |

VRSRXLJTYQVOHC-LRTDBIEQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Enantiomeric/diastereomeric Divergence of +/ Meso Corydaline

Precursor Biosynthesis and Metabolic Flux in Papaveraceae (e.g., from tyrosine)

The biosynthesis of (+/-)-meso-corydaline, like all benzylisoquinoline alkaloids, originates from the amino acid L-tyrosine. frontiersin.orgfrontiersin.org In plants of the Papaveraceae family, tyrosine serves as the foundational building block for both the isoquinoline (B145761) and the benzyl (B1604629) portions of the alkaloid's core structure. uni-muenchen.demuni.cz The initial steps involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgfrontiersin.org

One molecule of L-tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated by tyrosine/dopa decarboxylase (TYDC) to yield dopamine. nih.gov Concurrently, another molecule of L-tyrosine undergoes transamination, catalyzed by tyrosine aminotransferase (TyrAT), to produce 4-hydroxyphenylpyruvic acid. nih.gov This is subsequently decarboxylated to form 4-HPAA. nih.gov The condensation of dopamine and 4-HPAA, a critical step catalyzed by norcoclaurine synthase (NCS), leads to the formation of (S)-norcoclaurine, the first committed precursor in the BIA pathway. frontiersin.orgacs.org From (S)-norcoclaurine, a series of enzymatic reactions, including methylation and hydroxylation, ultimately yield (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of a vast array of BIAs. frontiersin.orgnih.govacs.org

Enzymatic Steps in Tetrahydroprotoberberine Scaffold Formation

The formation of the characteristic four-ring system of tetrahydroprotoberberine (THPB) alkaloids from (S)-reticuline is a crucial phase in the biosynthesis of meso-corydaline. This transformation is initiated by the berberine (B55584) bridge enzyme (BBE), a flavoprotein oxidase that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the creation of (S)-scoulerine. frontiersin.orgfrontiersin.orgnih.gov This step is considered the committed step for the biosynthesis of protoberberine and related alkaloids. nih.gov

Following the formation of (S)-scoulerine, a series of methylation and cyclization reactions occur to produce various THPB skeletons. Key enzymes in this part of the pathway include:

(S)-scoulerine-9-O-methyltransferase (SOMT) : This enzyme methylates the hydroxyl group at the C-9 position of (S)-scoulerine to produce (S)-tetrahydrocolumbamine. nih.govoup.com

Canadine synthase (CAS) : A cytochrome P450-dependent enzyme (CYP719A) that forms a methylenedioxy bridge from a methoxy (B1213986) and a hydroxyl group, converting (S)-tetrahydrocolumbamine to (S)-canadine. nih.govoup.com

Tetrahydroprotoberberine oxidase (STOX) : This enzyme oxidizes the THPB ring system to form the corresponding protoberberine alkaloid. frontiersin.org

The specific sequence and combination of these enzymatic reactions lead to the diverse array of THPB alkaloids found in nature.

Stereochemical Control Mechanisms in the Formation of Meso-Corydaline

The stereochemistry of meso-corydaline is a defining feature, and its formation involves specific enzymatic control. The biosynthesis of corydaline (B1669446) isomers has been shown to proceed from the protoberberine alkaloid palmatine (B190311). uni-muenchen.decdnsciencepub.com The conversion of palmatine to corydaline and meso-corydaline occurs through an enamine intermediate. muni.cz

Research indicates that this process involves a redox reaction. uni-muenchen.de A partially purified enzyme fraction from Corydalis cava has been shown to catalyze the reduction of protoberberine precursors to a 7,8-dihydro intermediate. uni-muenchen.de This intermediate is then methylated at C-13, using S-adenosylmethionine (SAM) as the methyl donor, and subsequently reduced at C-14 by an NADPH-dependent reductase. uni-muenchen.de The stereochemical outcome of this final reduction step is influenced by the nature of the reducing agent, with different reductants potentially leading to varying ratios of corydaline to meso-corydaline. muni.cz Specifically, borohydride (B1222165) reduction has been reported to yield corydaline exclusively, while zinc-acid systems produce a predominance of corydaline. muni.cz

Comparative Biosynthetic Analyses with Other Corydaline Isomers

The genus Corydalis is known for producing a variety of BIA isomers. Comparative analyses of the biosynthetic pathways within this genus reveal both conserved and divergent enzymatic steps. For instance, while the upstream pathway to (S)-reticuline is largely conserved, the downstream modifications leading to specific alkaloids like meso-corydaline can differ. nih.govmaxapress.com

Studies comparing different Corydalis species, such as C. tomentella and C. sheareri, have highlighted the role of gene duplication in the diversification of BIA biosynthetic pathways. nih.govmaxapress.com The expansion of gene families, particularly the berberine bridge enzyme-like (BBEL) genes, appears to be linked to the production of specific alkaloids within the Corydalis lineage. nih.govnih.gov For example, specific BBEL enzymes in C. tomentella have been shown to have distinct substrate specificities, acting on different THPB intermediates. nih.gov This enzymatic diversification allows for the synthesis of a wide range of alkaloids, including various corydaline isomers, from a common set of precursors.

Genetic and Molecular Basis of Biosynthetic Enzyme Regulation

The advent of genomic and transcriptomic analyses has provided significant insights into the genetic regulation of BIA biosynthesis in Corydalis. The sequencing of the Corydalis tomentella and Corydalis sheareri genomes has been instrumental in identifying candidate genes involved in these pathways. nih.govmaxapress.comnih.gov

A key finding is the role of tandem gene duplications in the evolution of BIA biosynthetic genes. nih.govmaxapress.com In C. tomentella, a large cluster of tandemly duplicated BBEL genes has been identified and is implicated in the biosynthesis of cavidine (B179388), an alkaloid specific to Corydalis. nih.gov Furthermore, transcriptome analyses of different tissues in Corydalis solida and Corydalis yanhusuo have revealed that genes encoding biosynthetic enzymes, such as O-methyltransferases (OMTs) and cytochrome P450s, are highly expressed in the tubers, which are the primary sites of alkaloid accumulation. nih.govresearchgate.netnih.govjst.go.jpplos.org The expression of these genes often correlates with the accumulation of specific BIAs, providing a powerful tool for identifying the genes responsible for particular biosynthetic steps. nih.govplos.org

In Vitro and Cell Culture Systems for Biosynthetic Pathway Elucidation

Plant cell suspension cultures have proven to be invaluable tools for studying the biosynthesis of complex natural products like this compound. Cell cultures of various Corydalis species have been successfully established and used to investigate enzymatic reactions and pathway intermediates. uni-muenchen.de

These in vitro systems allow for the feeding of labeled precursors and the subsequent analysis of the resulting products, providing direct evidence for specific biosynthetic steps. uni-muenchen.de For example, the conversion of labeled palmatine to corydaline has been demonstrated in Corydalis cava bulb tissue. uni-muenchen.de Furthermore, cell-free extracts from these cultures can be used to isolate and characterize the enzymes involved in the pathway. uni-muenchen.de The use of engineered E. coli has also emerged as a powerful platform for the heterologous expression of plant enzymes and the reconstitution of BIA biosynthetic pathways, offering a controlled environment for studying individual enzymatic steps and producing specific alkaloids. rsc.orgnih.govmdpi.com

Table of Key Enzymes in Tetrahydroprotoberberine Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Tyrosine/dopa decarboxylase | TYDC | Decarboxylates L-DOPA to dopamine. | nih.gov |

| Norcoclaurine synthase | NCS | Condenses dopamine and 4-HPAA to form (S)-norcoclaurine. | frontiersin.orgacs.org |

| Berberine bridge enzyme | BBE | Forms the berberine bridge from (S)-reticuline to produce (S)-scoulerine. | frontiersin.orgfrontiersin.orgnih.gov |

| (S)-scoulerine-9-O-methyltransferase | SOMT | Methylates (S)-scoulerine to (S)-tetrahydrocolumbamine. | nih.govoup.com |

| Canadine synthase | CAS | Forms a methylenedioxy bridge to produce (S)-canadine. | nih.govoup.com |

| Tetrahydroprotoberberine oxidase | STOX | Oxidizes tetrahydroprotoberberines to protoberberines. | frontiersin.org |

Synthetic Methodologies for +/ Meso Corydaline and Its Derivatives

Total Synthesis Approaches to Tetrahydroprotoberberine Alkaloids

The total synthesis of tetrahydroprotoberberine (THPB) alkaloids, the structural family to which meso-corydaline belongs, has been a significant focus for synthetic chemists. researchgate.net These efforts have led to a variety of methods for constructing the core ABCD-ring system. Classical approaches often rely on foundational reactions in isoquinoline (B145761) synthesis. researchgate.net

Key strategies for assembling the tetrahydroprotoberberine framework include:

Bischler-Napieralski reaction: This reaction is used to form the dihydroisoquinoline B-ring, which is a crucial intermediate.

Pictet-Spengler reaction: This is a condensation reaction that constructs the C-ring by reacting a β-arylethylamine with an aldehyde or ketone, a common method for creating the tetrahydroisoquinoline portion of the alkaloid. acs.org

Pomeranz–Fritsch reaction: Another method for synthesizing the isoquinoline core. researchgate.net

Mannich reaction: This reaction can be employed to form the C-ring. researchgate.net

More recent advancements have focused on increasing efficiency and sustainability. For instance, a three-step synthesis for several THPB alkaloids has been developed that utilizes a Pictet–Spengler reaction followed by a Friedel–Crafts hydroxyalkylation/dehydration cascade to build the dihydroprotoberberine core. acs.org The final step involves an enantioselective hydrogenation to establish the desired stereochemistry at the C-14 position. acs.org Additionally, environmentally benign methods, such as electrocatalytic dehydrogenation, have been developed to convert the saturated C-ring of THPBs into the aromatic C-ring found in protoberberine alkaloids, which can then be reduced back to THPBs like stylopine and canadine. researchgate.nettandfonline.com

Diastereoselective and Enantioselective Synthesis Strategies for (+/-)-Meso-Corydaline

Achieving the specific meso configuration of this compound requires precise control over the relative stereochemistry of its two chiral centers. Diastereoselective and enantioselective strategies are therefore critical. One notable approach involves the nucleophilic addition of anions to 3,4-dihydroisoquinolinium salts. This method can create two adjacent stereocenters with a high degree of control.

For example, the tandem reaction of a chiral o-toluamide anion with a 3,4-dihydroisoquinoline (B110456) can proceed through a nucleophilic addition followed by an intramolecular cyclization. researchgate.net This process has been shown to yield enantioenriched heterocyclic structures with very high diastereocontrol, achieving diastereomeric ratios (dr) from 87:13 up to 99:1. researchgate.net The high level of diastereoselectivity in such reactions is believed to stem from cation-π interactions between the cationic heterocycle (the dihydroisoquinolinium salt) and the electron-rich benzylic boronate complex formed in the transition state. researchgate.net

The development of organocatalytic methods has also provided powerful tools for stereoselective synthesis. For instance, cascade reactions catalyzed by cinchona alkaloids have been used to construct complex molecules with multiple stereocenters, achieving high diastereoselectivity (up to >95:5 dr) and enantiomeric excess (up to 93% ee). researchgate.net While not applied directly to meso-corydaline in the cited text, these strategies exemplify the modern approaches available for controlling stereochemistry in complex alkaloid synthesis.

Table 1: Examples of Stereoselective Reactions in Alkaloid Synthesis

| Reaction Type | Key Reagents/Catalysts | Stereoselectivity Achieved | Reference |

|---|---|---|---|

| Tandem Nucleophilic Addition/Cyclization | Chiral o-toluamide anion, 3,4-Dihydroisoquinolinium salt | 87:13 to 99:1 dr | researchgate.net |

| Michael/Alkylation Cascade | (DHQ)2AQN organocatalyst, 4-arylidenepyrazol-5-ones | 60:40 to >95:5 dr, 26-93% ee | researchgate.net |

| Ir-Catalyzed Hydrogenation | Iridium catalyst | Enantioselective introduction of stereochemistry at C-14 | acs.org |

Chemoenzymatic Cascades for the Synthesis of Analogues and Stereoisomers

Chemoenzymatic cascades merge the selectivity of enzymes with the versatility of chemical reactions, providing efficient pathways to complex molecules like 13-methyltetrahydroprotoberberine alkaloids. acs.org These methods are particularly valuable for creating specific stereoisomers that are difficult to obtain through purely chemical means. nih.gov

A notable chemoenzymatic approach utilizes a stereoselective Pictet-Spenglerase enzyme to set a key stereocenter. acs.orgnih.gov This enzymatic step can be combined with regioselective catechol O-methyltransferases for specific methylation patterns and selective chemical Pictet-Spengler reactions to complete the alkaloid scaffold. acs.org A significant advantage of these cascades is that they can often be performed sequentially in one pot, eliminating the need for intermediate purification steps. nih.gov

This strategy has been successfully employed to synthesize various 13-methyl-tetrahydroprotoberberine scaffolds. acs.org Importantly, while naturally occurring alkaloids often have the (+)-configuration, these chemoenzymatic routes have been adapted to produce the unnatural (–)-isomers as well. nih.gov The stereochemistry established by the enzyme at the C-13 position can also influence the stereochemical outcome of a subsequent chemical step, such as the introduction of a methyl group at the C-8 position. nih.gov

Rational Design and Synthesis of Novel this compound Derivatives for Research

The rational design and synthesis of novel derivatives based on a core structure like meso-corydaline is a cornerstone of medicinal chemistry and chemical biology. This process involves making targeted structural modifications to probe biological activity or develop new therapeutic agents. nih.gov The synthesis of such derivatives often builds upon established synthetic routes for the parent alkaloid.

For example, a highly efficient synthesis for 13-methylprotoberberine alkaloids, including dehydrocorydaline, was developed starting from protoberberines via a photochemical electrocyclic reaction. rsc.org The resulting 13-methylberberine can be reduced to its tetrahydro derivative, a close analogue of meso-corydaline. rsc.org

Further extending these synthetic capabilities, catalytic domino reactions have been developed to create a diverse library of analogues. For instance, a palladium-catalyzed reductive Heck cyclization has been expanded into domino sequences like Heck/Suzuki, Heck/Sonogashira, and Heck/Heck reactions. nih.gov This powerful strategy provides rapid access to various 13-substituted tetrahydroprotoberberines, allowing for extensive structure-activity relationship (SAR) studies and further evaluation of their biological potential. nih.gov The design of these novel compounds is often guided by a specific goal, such as creating molecules with improved fungicidal activity or enhanced antiproliferative effects against cancer cells. nih.govnih.gov

Structural Characterization and Conformational Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR spectroscopy, mass spectrometry, ECD)

The definitive structure of complex natural products like meso-corydaline is established using a suite of spectroscopic methods. Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign proton and carbon signals and establish connectivity within the molecule. For protoberberine alkaloids isolated from Corydalis species, specific chemical shifts are characteristic of the core structure. vedomostincesmp.ru

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Protoberberine Core Note: Data are representative for the class and may vary slightly for meso-corydaline. Values are in ppm.

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| C-1 | ~6.80 (s) | ~108.5 |

| C-4 | ~6.90 (s) | ~111.0 |

| C-8 | ~4.20 (d) | ~51.5 |

| C-9 | ~6.75 (s) | ~127.0 |

| C-12 | ~6.65 (s) | ~124.0 |

| C-13a | ~3.60 (d) | ~60.0 |

| OCH₃ | ~3.85 (s) | ~56.0 |

Mass Spectrometry (MS) provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) reveal information about the molecule's substructures. For instance, the ESI mass spectra of related tetrahydroisoquinoline alkaloids typically show a strong molecular ion peak [M+H]⁺, confirming the molecular weight. mdpi.com

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that uses circularly polarized light. It is particularly valuable for studying chiral molecules. nih.govrsc.org The differential absorption of left- and right-handed circularly polarized light gives rise to a characteristic ECD spectrum, which is highly sensitive to the molecule's absolute configuration. By comparing experimental ECD spectra with those predicted by time-dependent density functional theory (TDDFT) calculations, the absolute stereochemistry of chiral centers can be confidently assigned. nih.govnih.gov

Conformational Preferences and Dynamics of (+/-)-Meso-Corydaline (e.g., B/C-cis and B/C-trans equilibrium in solution and crystal states)

The tetracyclic core of meso-corydaline is not planar and can exist in different conformations. The quinolizidine (B1214090) system (rings B and C) can adopt either a trans or a cis conformation. The relative stability of these conformers is influenced by steric interactions and the solvent environment.

In solution, tetrahydroprotoberberine alkaloids often exist in a dynamic equilibrium between the B/C-trans and B/C-cis conformations. researchgate.net The trans conformer is generally more stable. However, the presence of substituents and the nature of the solvent can shift this equilibrium. nih.gov This equilibrium is a critical aspect of the molecule's chemistry, as different conformers may exhibit different reactivity and biological interactions. NMR spectroscopy is a primary tool for studying this equilibrium, as the signals for certain protons can differ measurably between the cis and trans forms. researchgate.net

In the solid (crystal) state, the molecule is locked into a single conformation, which is typically the one of lowest energy in the crystal lattice. This solid-state conformation may or may not be the most stable conformer in solution.

Interactive Data Table: Conformational States of the Quinolizidine System

| Conformation | Ring Junction | Relative Stability (Typical) | Method of Observation |

| B/C-trans | Trans-fused | More stable | NMR (Solution), X-ray (Solid) |

| B/C-cis | Cis-fused | Less stable | NMR (Solution) |

Chiroptical Properties and Absolute Configuration Determination of Stereoisomers

The absolute configuration of a chiral molecule describes the precise 3D arrangement of its atoms. wikipedia.org For chiral stereoisomers of corydaline (B1669446), the absolute configuration at each stereocenter is designated as either R or S. This determination is critical as enantiomers can have vastly different biological effects.

Chiroptical techniques are essential for this purpose. acs.org

Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light in equal but opposite directions (+ or -).

Electronic Circular Dichroism (ECD): As mentioned earlier, ECD provides a detailed fingerprint of a chiral molecule. The shape and sign of the Cotton effects in the ECD spectrum are directly related to the absolute configuration. This method, especially when combined with quantum chemical calculations, is a powerful tool for unambiguously assigning the stereochemistry of complex alkaloids. nih.govnih.gov

The absolute configuration of related alkaloids has been successfully established by comparing their experimental ECD spectra to known standards or to theoretically calculated spectra. acs.orgsemanticscholar.org

Crystal Structure Analysis and Solid-State Conformations

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision. mdpi.commdpi.com

Crystal structure analysis of protoberberine alkaloids provides unambiguous proof of their molecular structure and reveals the preferred conformation in the solid state. mdpi.com This analysis would confirm whether the B/C ring junction is cis or trans and show the precise orientation of all substituent groups. mdpi.com The packing of molecules within the crystal lattice, governed by intermolecular forces like hydrogen bonding and van der Waals interactions, is also elucidated. mdpi.com This information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Interactive Data Table: Information Obtained from X-ray Crystal Structure Analysis

| Parameter | Description | Significance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Defines the exact molecular geometry and conformation. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the chemical structure and reveals any structural strain. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. | Unambiguously determines the solid-state conformation (e.g., B/C-trans). |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. | Explains intermolecular interactions and physical properties of the solid. |

Preclinical Pharmacological Mechanisms of +/ Meso Corydaline

Investigation of Molecular Targets and Ligand Binding in Preclinical Models

Preclinical research has identified several key molecular targets for corydaline (B1669446), primarily focusing on G protein-coupled receptors (GPCRs). The most notable of these is the mu-opioid receptor (MOR), a critical target for analgesia. In vitro studies have confirmed that corydaline is a MOR agonist. nih.govsemanticscholar.org Competitive radioligand binding assays using human MOR expressed in Chinese Hamster Ovary (CHO) cells showed that corydaline exhibits moderate binding affinity. cshl.edu Specifically, it displayed a binding affinity (Kᵢ) of 1.23 ± 0.14 μM for the human MOR. cshl.edunih.gov

Further investigation into its functional activity revealed that corydaline acts as a G protein-biased agonist at the MOR. nih.govsemanticscholar.orgcshl.edu While it effectively stimulates G protein signaling, it does not induce the recruitment of β-arrestin2 upon receptor activation. cshl.eduscience.gov This biased agonism is a significant mechanistic detail, as it suggests a potential for developing analgesics with different side-effect profiles compared to conventional opioids. nih.govsemanticscholar.org

Beyond the opioid system, in vitro assays have suggested that corydaline also interacts with the dopamine (B1211576) D1 receptor, where it exhibits some antagonist activity. science.gov While the primary antinociceptive effects are linked to the MOR, this interaction with the dopaminergic system indicates a broader pharmacological profile.

Table 1: Ligand Binding Data for Corydaline

Elucidation of Cellular Signaling Pathway Modulation

Corydaline has been shown to modulate intracellular signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cellular processes like inflammation and proliferation. researchgate.nettandfonline.com In vitro studies demonstrated that corydaline can inhibit the phosphorylation of specific kinases within this pathway. researchgate.nettandfonline.com Research on its anti-viral activity showed that corydaline suppresses the phosphorylation of JNK (c-Jun N-terminal kinase) MAPK and p38 MAPK, while having no effect on ERK (extracellular signal-regulated kinase) MAPK phosphorylation. researchgate.nettandfonline.com

This selective modulation of MAPK components is also observed with other alkaloids from the Corydalis genus. For instance, corynoline (B1669448) was found to inhibit the lipopolysaccharide (LPS)-stimulated phosphorylation of JNK and p38 in RAW264.7 macrophages. researchgate.net Similarly, cavidine (B179388), another bioactive ingredient from Corydalis, significantly inhibited the activation of the MAPK pathway downstream of the P2X3 receptor. This recurring pattern of JNK and p38 inhibition suggests a common mechanism for the anti-inflammatory effects of these related alkaloids.

Enzymatic Activity Modulation and Inhibition Studies

A significant aspect of corydaline's preclinical pharmacology is its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, which are essential for drug metabolism. In vitro studies using human liver microsomes have extensively characterized these interactions.

Corydaline was identified as a potent inhibitor of CYP2C19 and a moderate inhibitor of CYP2C9, with Kᵢ values of 1.7 μM and 7.0 μM, respectively. It also demonstrated weak inhibition of CYP2D6 (IC₅₀ of 64.5 μM). Furthermore, corydaline was found to be a mechanism-based inhibitor of CYP3A. In addition to CYPs, corydaline moderately inhibits UGT enzymes, specifically UGT1A1 and UGT1A9.

Beyond metabolic enzymes, corydaline has been identified as an inhibitor of acetylcholinesterase (AChE), with an IC₅₀ value of 226 μM. nih.gov

Table 2: Inhibition of Human Metabolic Enzymes by Corydaline

Molecular Interactions with Nucleic Acids and Proteins in Preclinical Contexts

The investigation of direct molecular interactions between (+/-)-meso-corydaline and macromolecules such as nucleic acids and proteins is a specialized area of research. While many alkaloids with planar aromatic structures are known to interact with DNA, often through intercalation or groove binding, specific preclinical studies detailing such mechanisms for corydaline are not prominent in the reviewed scientific literature. Elucidation of potential interactions would require further biophysical studies, such as spectrophotometry, circular dichroism, or molecular modeling.

Mechanisms Underlying Preclinical Antinociceptive Actions

The antinociceptive (pain-relieving) properties of corydaline are primarily attributed to its activity at the mu-opioid receptor (MOR). nih.govsemanticscholar.org As established, it functions as a MOR agonist, which is a well-known mechanism for potent analgesia. cshl.eduscience.gov The discovery that corydaline is a G protein-biased agonist is particularly relevant. cshl.edu This means it activates the therapeutic G protein signaling pathway without significantly engaging the β-arrestin2 pathway, which has been linked to some of the adverse effects of classical opioids. cshl.edu This mechanism was confirmed in vivo, where corydaline produced significant antinociceptive effects in a mouse model of visceral pain, an effect that was dependent on the MOR. cshl.edu

Additionally, research into other alkaloids from Corydalis yanhusuo provides insight into complementary antinociceptive pathways. Studies on cavidine have shown that it exerts analgesic effects by inhibiting the P2X3 receptor. This inhibition leads to a reduction in microglia activation in the dorsal root ganglion and spinal cord, key components of the pain signaling pathway. This suggests that alkaloids from Corydalis may alleviate pain through multiple mechanisms, including both opioid and non-opioid pathways like purinergic signaling.

Preclinical Anti-inflammatory Mechanisms

The anti-inflammatory actions of corydaline and related alkaloids have been demonstrated in preclinical models, particularly in macrophage cells, which are key mediators of the inflammatory response. In lipopolysaccharide (LPS)-activated macrophages, corydaline was shown to suppress the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6). nih.gov Another major alkaloid from the same source, dehydrocorydaline, robustly inhibited both Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.gov

A central mechanism in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.gov While direct studies on corydaline are limited, extensive research on the closely related alkaloid corynoline has shown that it significantly reduces the production of NO in LPS-stimulated RAW264.7 macrophage cells. nih.gov This effect was linked to the downregulation of both iNOS and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. nih.gov The ability to inhibit the production of inflammatory mediators like cytokines and NO in macrophages represents a key component of the compound's anti-inflammatory profile. nih.govnih.gov

Structure Activity Relationship Sar Studies of +/ Meso Corydaline and Its Analogues

Stereochemical Influence on Molecular Recognition and Preclinical Activity

Rational Design Principles for SAR Exploration of (+/-)-Meso-Corydaline Derivatives

The rational design of derivatives based on the this compound scaffold is contingent on a foundational understanding of its SAR, which is currently not well-established. While general principles for the modification of the protoberberine skeleton exist, specific guidelines for the targeted design of this compound analogues to enhance or modulate biological activity have not been specifically reported.

Computational Approaches to SAR Modeling (e.g., molecular docking, pharmacophore models)

Computational studies, including molecular docking and the development of pharmacophore models, have been applied to the broader class of protoberberine alkaloids. However, specific computational models and docking studies for this compound are not prominently featured in the available literature. Such studies would be instrumental in elucidating the binding modes and key interactions of this specific isomer with its biological targets.

Correlation between Structural Features and Preclinical Biological Responses

A direct correlation between the specific structural features of this compound and its preclinical biological responses has not been systematically documented. While general SAR trends for protoberberine alkaloids have been noted, such as the influence of substitutions on the aromatic rings, a detailed analysis specific to the meso isomer is not available.

Advanced Analytical Methodologies for +/ Meso Corydaline Research

Ultra-High Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry for Quantitative Analysis

Ultra-High Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry (MS) has emerged as a robust and sensitive platform for the quantitative analysis of alkaloids, including those found in the Corydalis species. This technique offers significant advantages over conventional HPLC, primarily due to the use of smaller particle sizes in the stationary phase (typically <2 µm), which results in higher resolution, improved peak capacity, and faster analysis times.

In a typical UPLC-ESI-MS/MS method for the quantification of corydaline (B1669446) and related alkaloids in biological matrices such as rat plasma, a reversed-phase C18 column is often employed for chromatographic separation. rsc.org The mobile phase usually consists of a gradient mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile (B52724). rsc.orgnih.gov The use of formic acid helps to improve the ionization efficiency of the analytes in the ESI source.

The ESI source is operated in positive ion mode, which is well-suited for the analysis of nitrogen-containing compounds like alkaloids. rsc.orgnih.gov For quantitative analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection method involves monitoring a specific precursor-to-product ion transition for the analyte of interest and an internal standard. This approach minimizes interference from matrix components, leading to accurate and precise quantification. The high sensitivity of UPLC-ESI-MS/MS allows for the determination of low concentrations of analytes in complex biological samples. rsc.org

| Parameter | Typical Conditions |

| Chromatographic System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Stationary Phase | Reversed-phase C18 column (e.g., Waters Acquity BEH C18) |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with UPLC, is an indispensable tool for the comprehensive profiling of metabolites of (+/-)-meso-corydaline. nih.gov Techniques such as Quadrupole Time-of-Flight (Q-TOF) MS provide high mass accuracy and resolution, enabling the confident identification of metabolites in complex biological samples. nih.govresearchgate.net

A study on the metabolic profiles of corydaline in rats utilized UPLC-Q/TOF-MS to identify a total of 43 metabolites in plasma, bile, urine, and feces. nih.gov The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent and fragment ions, which is crucial for the structural elucidation of unknown metabolites. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information. frontiersin.org

The major metabolic pathways for corydaline identified through this approach include demethylation, hydroxylation, sulfation, and glucuronidation. nih.gov The ability of HRMS to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions) is a key advantage in metabolite profiling studies. This capability, combined with the separation power of UPLC, allows for the in-depth characterization of the metabolic fate of corydaline. researchgate.netnih.gov

| HRMS Technique | Application in Meso-Corydaline Research | Key Advantages |

| UPLC-Q/TOF-MS | Comprehensive metabolite profiling in biological matrices (plasma, urine, feces, bile) | High mass accuracy and resolution, enabling elemental composition determination and structural elucidation of unknown metabolites. nih.gov |

| UHPLC-HRMS | In-depth chemical profiling of Corydalis species to identify novel alkaloids. researchgate.netnih.gov | Ability to distinguish between isobaric compounds and provide detailed fragmentation information for structural characterization. researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed structural information about molecules in solution. It is particularly valuable for the analysis of complex mixtures and in the field of metabolomics. nih.govnih.gov Unlike mass spectrometry, NMR does not require chromatographic separation, although it can be coupled with separation techniques like LC-NMR-MS. griffith.edu.au

For the analysis of plant extracts containing meso-corydaline and other alkaloids, 1D ¹H NMR provides a characteristic fingerprint of the sample. mdpi.com However, due to significant signal overlap in complex mixtures, 2D NMR techniques are often employed. nih.govnih.gov Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide information about the connectivity of atoms within a molecule, aiding in the identification of individual components in a mixture.

In the context of metabolomics, NMR is used to obtain a comprehensive profile of the small molecules (metabolome) in a biological sample. frontiersin.orgnih.gov This can be applied to study the biochemical effects of this compound administration by analyzing changes in the metabolic profiles of biofluids or tissue extracts. researchgate.net Diffusion Ordered Spectroscopy (DOSY) is another NMR technique that can separate the signals of different components in a mixture based on their diffusion coefficients, which correlate with their molecular size and shape. griffith.edu.au

| NMR Technique | Application in Meso-Corydaline Research | Information Provided |

| 1D ¹H NMR | Fingerprinting of plant extracts and biological samples. mdpi.com | Overview of the chemical composition. |

| 2D NMR (COSY, TOCSY, HSQC, HMBC) | Structural elucidation of compounds in complex mixtures. nih.gov | Detailed information on atomic connectivity. |

| Diffusion Ordered Spectroscopy (DOSY) | Separation of signals from different components in a mixture. griffith.edu.au | Information on the molecular size and shape of components. |

| NMR-based Metabolomics | Studying the biochemical effects of meso-corydaline. frontiersin.orgnih.gov | Comprehensive profile of metabolites in a biological system. |

Near-Infrared Spectroscopy (NIRS) for Rapid Analysis in Plant Extracts

Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive, and cost-effective analytical technique that has shown great potential for the analysis of alkaloids in plant extracts. nih.govnih.gov NIRS measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 to 2500 nm), which is related to the vibrations of C-H, N-H, and O-H bonds in molecules. plos.org

The application of NIRS for the analysis of Corydalis tuber extracts involves developing calibration models using a reference method, such as HPLC. nih.gov These models, often built using chemometric techniques like Partial Least Squares (PLS) regression, can then be used to predict the concentration of specific alkaloids, including corydaline, in new samples based on their NIR spectra. nih.gov NIRS has been successfully used for the rapid discrimination of Corydalis samples from different geographical origins and for the quantification of major alkaloids. nih.gov

The main advantages of NIRS are its speed of analysis, minimal sample preparation, and the ability to measure multiple components simultaneously. researchgate.netmdpi.com This makes it a suitable tool for high-throughput screening and quality control of raw plant materials and extracts in an industrial setting.

| NIRS Application | Methodology | Key Findings |

| Discrimination of Corydalis Tuber | Classification models were constructed over specific wavelength ranges. | High recognition rate for samples from different geographical origins. nih.gov |

| Quantification of Alkaloids | Partial Least Squares (PLS) regression models were developed using HPLC as a reference. | Good correlation between NIRS predictions and HPLC reference values for several alkaloids. nih.govnih.gov |

Methodologies for Chiral Separation and Enantiomeric Excess Determination

Since this compound is a racemic mixture, the separation of its enantiomers is crucial for understanding their individual pharmacological activities. Chiral chromatography is the most widely used technique for the separation of enantiomers. wvu.edu

Chiral High-Performance Liquid Chromatography (HPLC) is a common approach, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly popular for their broad applicability. chromatographyonline.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in achieving optimal separation. chromatographyonline.com

A chiral liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the enantioseparation and quantification of other alkaloids in Rhizoma Corydalis. nih.gov This approach combines the selectivity of a chiral column with the sensitivity and specificity of MS/MS detection, allowing for the accurate determination of the enantiomeric composition in complex samples. nih.gov Capillary electrophoresis (CE) with a chiral selector in the running buffer is another powerful technique for the separation of enantiomers. wvu.edunih.gov

The determination of enantiomeric excess (ee) is a measure of the purity of a chiral sample. Once the enantiomers are separated, their relative peak areas can be used to calculate the enantiomeric excess.

| Chiral Separation Technique | Principle | Application to Meso-Corydaline |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | Separation of (+)- and (-)-meso-corydaline enantiomers. |

| Chiral LC-MS/MS | Combines chiral separation with sensitive and selective mass spectrometric detection. nih.gov | Quantification of individual enantiomers in complex matrices. |

| Capillary Electrophoresis (CE) | Differential interaction of enantiomers with a chiral selector in the running buffer. wvu.edunih.gov | High-efficiency separation of enantiomers. |

Advanced Sample Preparation Strategies for Preclinical Biological and Botanical Matrices (e.g., tissue extraction)

Effective sample preparation is a critical step in the analysis of this compound from complex biological and botanical matrices. The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample to improve detection sensitivity. gcms.czbiotage.com

For biological fluids such as plasma and urine, common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). youtube.com PPT is a simple method where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. youtube.com LLE involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. youtube.com SPE uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, providing a cleaner extract. nih.gov

For botanical matrices, such as the tubers of Corydalis plants, extraction is typically performed using a solvent. google.comnih.gov The choice of solvent and extraction method (e.g., reflux, ultrasonication) can be optimized to maximize the recovery of alkaloids. nih.govresearchgate.net Further purification of the crude extract can be achieved using techniques like macroporous adsorption resins or high-speed counter-current chromatography. nih.govresearchgate.net

For tissue samples, homogenization in a suitable buffer or solvent is required to release the analyte from the tissue matrix. google.com Subsequent cleanup steps, similar to those used for biological fluids, are then employed to remove lipids and other interfering substances.

| Sample Preparation Technique | Matrix | Description |

| Protein Precipitation (PPT) | Plasma, Serum | A simple and fast method to remove proteins using a precipitating solvent. youtube.com |

| Liquid-Liquid Extraction (LLE) | Biological Fluids | The analyte is partitioned between two immiscible liquid phases. youtube.com |

| Solid-Phase Extraction (SPE) | Biological Fluids, Plant Extracts | The analyte is selectively retained on a solid sorbent and then eluted. nih.gov |

| Solvent Extraction | Botanical Tissues | Alkaloids are extracted from the plant material using an appropriate solvent. google.comnih.gov |

| Homogenization | Animal Tissues | Mechanical disruption of tissue to release the analyte. google.com |

Metabolomic and Biotransformation Research of +/ Meso Corydaline in Preclinical Systems

Untargeted and Targeted Metabolite Profiling in Preclinical Models

Metabolite profiling of (+/-)-meso-corydaline in preclinical systems, particularly through urinary analysis, has been a key area of research. In studies involving oral administration of corydaline (B1669446) to rats, a comprehensive analysis of urine has revealed the presence of numerous metabolites. One significant study identified a total of 34 metabolites in the urine of rats, indicating extensive biotransformation of the parent compound nih.gov. These profiling studies employ sophisticated techniques such as ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) to separate and detect the metabolites. nih.gov

Identification and Structural Elucidation of Preclinical Metabolites

The structural elucidation of metabolites is crucial for understanding the biotransformation processes. Following administration of corydaline in rats, a total of 43 metabolites were identified across plasma, bile, urine, and feces. nih.gov Among these, two specific phase I metabolites have been structurally identified as tetrahydropalmatine and isocorybulbine. nih.gov The majority of the other detected compounds were inferred to be phase I and phase II products resulting from various metabolic reactions. nih.gov The primary metabolic transformations observed were demethylation and hydroxylation reactions. nih.gov

Table 1: Identified Preclinical Metabolites of this compound

| Metabolite Name | Type of Metabolism |

|---|---|

| Tetrahydropalmatine | Phase I |

This table is based on currently available public data. Further research may identify additional metabolites.

Biotransformation Pathways and Enzyme Systems Involved in Metabolite Formation

The biotransformation of this compound involves several key enzymatic pathways. The major metabolic reactions include demethylation, hydroxylation, sulfation, and glucuronidation. nih.gov These transformations are categorized as Phase I (functionalization) and Phase II (conjugation) reactions.

In vitro studies using human liver microsomes have provided insights into the specific enzyme systems involved. These studies have shown that corydaline can inhibit the activity of several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Specifically, corydaline has been found to inhibit CYP2C19, CYP2C9, CYP2D6, and CYP3A. nih.govnih.gov It also demonstrates inhibitory effects on UGT1A1 and UGT1A9. nih.govnih.gov This inhibitory profile suggests that these enzyme systems are likely responsible for the metabolism of this compound.

Table 2: Enzyme Systems Implicated in the Biotransformation of this compound

| Enzyme Family | Specific Enzymes | Metabolic Pathway |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2C19, CYP2C9, CYP2D6, CYP3A | Demethylation, Hydroxylation (Phase I) |

Pharmacometabolomic Applications for Understanding Preclinical Responses and Mechanisms

Pharmacometabolomic studies are being employed to understand the broader physiological effects of this compound by examining changes in endogenous metabolites. Research on a prokinetic agent containing corydaline has revealed its influence on lipid and purine metabolism pathways. nih.govresearchgate.net

A urinary metabolomic profiling study identified seven endogenous metabolites that were significantly altered following the administration of a corydaline-containing extract. nih.govresearchgate.net These metabolites are known to be involved in lipid and purine metabolism. The identified compounds include l-acetylcarnitine, azelaic acid, ophthalmic acid, uric acid, suberic acid, ε-(γ-glutamyl)-lysine, and pimelic acid. researchgate.net The alteration of these metabolites suggests that the pharmacological effects of this compound may be, in part, mediated through the modulation of these fundamental metabolic pathways.

Table 3: Endogenous Urinary Metabolites Altered by Administration of a Corydaline-Containing Extract

| Metabolite | Associated Metabolic Pathway |

|---|---|

| l-acetylcarnitine | Lipid Metabolism |

| Azelaic acid | Lipid Metabolism |

| Ophthalmic acid | Purine Metabolism (related) |

| Uric acid | Purine Metabolism |

| Suberic acid | Lipid Metabolism |

| ε-(γ-glutamyl)-lysine | Amino Acid Metabolism |

Computational Chemistry and Molecular Modeling in +/ Meso Corydaline Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (+/-)-meso-corydaline, docking studies have been instrumental in identifying and characterizing its interactions with various protein targets.

Research has shown that corydaline (B1669446), along with the related alkaloid corydine, acts as a G protein-biased agonist at the mu-opioid receptor (MOR), a primary target for pain perception. nih.gov Induced fit docking simulations have provided a detailed picture of how corydaline binds to this receptor. Unlike other ligands, the binding of corydaline involves a water molecule network within the binding pocket. nih.govnih.gov Specifically, an additional water molecule is required to maintain this network, which distinguishes its binding mode from other MOR agonists. nih.govnih.gov This interaction profile, elucidated through docking, helps explain its unique pharmacological activity.

Further studies have used molecular docking to explore the polypharmacology of alkaloids from Corydalis species. In one study, corydaline was docked against several key proteins implicated in radiation-induced oral mucositis, including SRC, AKT, and EGFR, with results indicating strong binding energies. mdpi.com Another investigation focused on targets related to neuropathic pain and major depressive disorder, identifying potential interactions between Corydalis rhizoma components and proteins such as AKT1, caspase-3 (CASP3), ESR1, BCL2, and MAPK3. rsc.org These computational predictions provide a basis for understanding the multi-target effects of corydaline and related compounds.

| Target Protein | Associated Condition | Key Finding | Reference |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | Pain | Binds as a G protein-biased agonist; interaction is mediated by a water network in the binding pocket. | nih.govnih.gov |

| SRC, AKT, EGFR | Radiation-Induced Oral Mucositis | Demonstrated strong binding energy with these target proteins, suggesting a potential therapeutic mechanism. | mdpi.com |

| AKT1, CASP3, ESR1, BCL2, MAPK3 | Neuropathic Pain & Major Depressive Disorder | Identified as a key bioactive component of Corydalis rhizoma with significant interactions with these therapeutic targets. | rsc.org |

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes that may occur upon binding. frontiersin.orgpurdue.edu

For the active components of Corydalis rhizoma, including alkaloids like corydaline, MD simulations have been employed to assess the stability of their interactions with therapeutic targets. rsc.org A study exploring treatments for neuropathic pain and major depressive disorder used MD simulations to evaluate the stability of complexes formed between the plant's bioactive ingredients and key target proteins over time. rsc.org Such simulations are crucial for validating the interactions predicted by molecular docking. By observing the trajectory of the complex, researchers can confirm whether the ligand remains stably bound in the predicted orientation or if significant conformational changes occur that might alter the interaction. escholarship.org These simulations provide a dynamic view of the binding event, complementing the static picture offered by docking.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. researchgate.net While specific DFT studies focused solely on this compound are not widely documented in the cited literature, the application of these methods provides a powerful avenue for future research.

By applying quantum chemical methods, researchers could:

Determine Electronic Structure: Calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. nih.gov This information is fundamental to understanding the molecule's intrinsic reactivity and its ability to participate in intermolecular interactions, such as hydrogen bonding or π-π stacking.

Predict Reactivity: The electronic structure data can be used to predict which parts of the this compound molecule are most likely to be involved in chemical reactions. nih.gov For instance, regions with high electron density may be susceptible to electrophilic attack, while regions of low electron density may attract nucleophiles.

Predict Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic data, including NMR chemical shifts, as well as IR and Raman vibrational frequencies. mdpi.com These theoretical predictions can be compared with experimental spectra to confirm the molecule's structure and conformation. This correlation between theoretical and experimental data provides a high degree of confidence in structural assignments.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.net This model then serves as a 3D query to search for other molecules with similar features. pnnl.gov

In the successful identification of new MOR agonists, a pharmacophore-based approach was utilized. nih.gov In this research, this compound was found to map effectively onto a specific agonist pharmacophore model, designated pm-ag-4dkl-model-13. nih.gov This finding was crucial as it computationally suggested that corydaline possessed the necessary structural features to activate the mu-opioid receptor, a prediction that was subsequently confirmed through experimental assays. nih.gov The successful mapping of corydaline to this model highlights the utility of pharmacophore modeling in identifying novel scaffolds from natural product libraries for desired biological targets. This approach is valuable for both lead discovery and for optimizing existing ligands to enhance their activity or selectivity. chemrxiv.org

| Compound | Pharmacophore Model | Biological Target | Significance | Reference |

|---|---|---|---|---|

| Corydaline | pm-ag-4dkl-model-13 | Mu-Opioid Receptor (MOR) | The mapping successfully predicted corydaline as a MOR agonist, demonstrating the predictive power of the pharmacophore model. | nih.gov |

Virtual Screening Approaches for Identification of Novel Scaffolds and Putative Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be based on the structure of the target (structure-based) or on the features of known active ligands (ligand-based). arxiv.org

The discovery of corydaline as a novel MOR agonist is a direct result of a successful virtual screening campaign. nih.gov Researchers employed a combined in silico approach that began with pharmacophore-based virtual screening to filter compound libraries. nih.gov This process, which leverages the 3D pharmacophore models described in the previous section, efficiently narrows down vast chemical space to a manageable number of promising candidates. The hits from this initial screening are then typically subjected to further filtering, such as molecular docking, to refine the predictions before experimental validation. arxiv.org This hierarchical approach, combining pharmacophore screening with docking, compensates for the limitations of each individual method and increases the likelihood of discovering genuinely active compounds. arxiv.org The identification of corydaline through this workflow showcases how virtual screening can effectively mine natural product databases to find novel chemical scaffolds for important therapeutic targets. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for isolating (+/-)-Meso-corydaline from natural sources, and how can purity be ensured?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (e.g., column chromatography with silica gel). Critical steps include:

- Solvent selection : Polar solvents optimize alkaloid extraction efficiency .

- Purity validation : Use HPLC or LC-MS with a reference standard. Ensure baseline separation of isomers using chiral columns .

- Documentation : Follow guidelines for reporting experimental details, including solvent ratios, temperatures, and retention times, to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze coupling constants and NOE effects to distinguish stereoisomers. For example, H-H COSY and NOESY can resolve spatial proximity of protons .

- X-ray crystallography : Provides definitive structural confirmation but requires high-quality single crystals .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to validate chiral centers .

Q. How should researchers design a robust analytical protocol for quantifying this compound in complex matrices?

- Methodological Answer :

- Chromatographic conditions : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 280 nm). Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting compounds .

- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ, intra-/inter-day precision (CV < 5%), and recovery rates (85–115%) .

- Data reporting : Tabulate retention times, peak areas, and calibration curves in supplementary materials .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound across studies be systematically addressed?

- Methodological Answer :

- Systematic review framework : Apply PICO criteria to define inclusion/exclusion rules (e.g., population: rodent models; intervention: oral vs. intravenous administration) .

- Meta-analysis : Use random-effects models to account for heterogeneity. Report effect sizes (e.g., AUC, C~max~) with 95% confidence intervals .

- Bias assessment : Evaluate study quality via tools like ROBINS-I for non-randomized trials, focusing on confounding variables (e.g., diet, genetic background) .

Q. What experimental strategies are optimal for investigating the multi-target mechanisms of this compound in neurodegenerative models?

- Methodological Answer :

- In vitro assays : Prioritize target-specific assays (e.g., acetylcholinesterase inhibition, NMDA receptor antagonism) with dose-response curves (IC~50~ calculations) .

- In vivo models : Use transgenic rodents (e.g., APP/PS1 mice) and integrate behavioral tests (e.g., Morris water maze) with biomarker analysis (e.g., Aβ~42~ levels) .

- Data integration : Apply pathway analysis tools (e.g., STRING, KEGG) to map interactions between confirmed targets .

Q. How can researchers resolve discrepancies in reported cytotoxicity thresholds for this compound across cell lines?

- Methodological Answer :

- Standardize conditions : Control for cell passage number, culture media, and exposure duration. Use ATCC-validated cell lines .

- Dose-response normalization : Express cytotoxicity as % viability relative to controls. Compare EC~50~ values using ANOVA with post-hoc corrections .

- Mechanistic follow-up : Perform transcriptomic profiling (RNA-seq) to identify differential gene expression linked to cell-line-specific resistance .

Q. What frameworks are recommended for integrating multi-omics data to elucidate the biosynthetic pathway of this compound?

- Methodological Answer :

- Transcriptomics : Use RNA-seq to identify upregulated genes in alkaloid-producing tissues (e.g., roots). Annotate candidate enzymes (e.g., methyltransferases, oxidoreductases) .

- Metabolomics : Apply LC-HRMS to trace isotopic labeling patterns in intermediates (e.g., C-labeled precursors) .

- Data integration : Use correlation networks (e.g., WGCNA) to link gene expression clusters with metabolite abundance .

Guidance for Data Presentation

- Tables : Include comparative data (e.g., extraction yields across solvents, IC~50~ values for targets) with statistical annotations (mean ± SD, p-values) .

- Figures : Prioritize clarity; for example, use heatmaps to visualize multi-omics correlations or dose-response curves .

- Reproducibility : Adhere to journal guidelines for depositing raw data (e.g., NMR spectra in public repositories) and detailed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.